2-{5-[(4-Ethoxyphenoxy)methyl]furan-2-yl}[1,2,4]triazolo[1,5-c]quinazoline
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Overview
Description
2-{5-[(4-ETHOXYPHENOXY)METHYL]-2-FURYL}[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The unique structure of this compound, which includes a triazole ring fused to a quinazoline system, contributes to its significant pharmacological potential.
Preparation Methods
The synthesis of 2-{5-[(4-ETHOXYPHENOXY)METHYL]-2-FURYL}[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of hetarylcarboxylic acid (3H-quinazolin-4-ylidene)-hydrazides in the presence of glacial acetic acid . This process includes the formation of intermediate triazoloquinazolines, which undergo Dimroth rearrangement to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity .
Chemical Reactions Analysis
2-{5-[(4-ETHOXYPHENOXY)METHYL]-2-FURYL}[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE undergoes various chemical reactions, including:
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other biologically active compounds.
Biology: The compound exhibits significant antimicrobial and antiviral activities, making it a potential candidate for the development of new antibiotics and antiviral drugs
Medicine: Due to its anticancer properties, it is being investigated for its potential use in cancer therapy.
Mechanism of Action
The mechanism of action of 2-{5-[(4-ETHOXYPHENOXY)METHYL]-2-FURYL}[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE involves its interaction with various molecular targets. The compound is known to interact with adenosine and benzodiazepine receptors, leading to its neurostimulating and tranquilizing effects . Additionally, its ability to form hydrogen bonds and exhibit high dipole moments contributes to its interaction with biomolecular targets, enhancing its antimicrobial and anticancer activities .
Comparison with Similar Compounds
2-{5-[(4-ETHOXYPHENOXY)METHYL]-2-FURYL}[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE can be compared with other similar compounds, such as:
N-Substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine: Known for its anti-HIV and antibacterial activities.
[1,2,4]Triazolo[4,3-a]quinoxaline: Exhibits antiviral and antimicrobial activities.
7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: Known for its pharmacological activity related to HIV TAR RNA binding.
Properties
Molecular Formula |
C22H18N4O3 |
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Molecular Weight |
386.4 g/mol |
IUPAC Name |
2-[5-[(4-ethoxyphenoxy)methyl]furan-2-yl]-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C22H18N4O3/c1-2-27-15-7-9-16(10-8-15)28-13-17-11-12-20(29-17)21-24-22-18-5-3-4-6-19(18)23-14-26(22)25-21/h3-12,14H,2,13H2,1H3 |
InChI Key |
YXCYWYMXASBJSW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NN4C=NC5=CC=CC=C5C4=N3 |
Origin of Product |
United States |
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